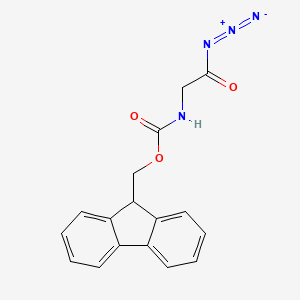
Carbamic acid, (2-azido-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-azido-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester is a chemical compound with the molecular formula C17H14N4O3 and a molecular weight of 322.323. This compound is known for its unique structure, which includes a fluorenylmethyl ester group and an azido-oxoethyl moiety. It is used in various scientific research applications due to its reactivity and functional properties .
Métodos De Preparación
The synthesis of Carbamic acid, (2-azido-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester typically involves the reaction of N-(fluoren-9-ylmethoxycarbonyl)glycine chloride with sodium azide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Carbamic acid, (2-azido-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .
Aplicaciones Científicas De Investigación
Carbamic acid, (2-azido-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Applied in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Carbamic acid, (2-azido-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester involves its reactivity with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The ester group can be hydrolyzed to release the active carbamic acid, which can interact with biological molecules and pathways .
Comparación Con Compuestos Similares
Carbamic acid, (2-azido-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester can be compared with similar compounds such as:
N-(fluoren-9-ylmethoxycarbonyl)glycine: Lacks the azido group, making it less reactive in certain chemical reactions.
N-(2-azido-2-oxoethyl)carbamic acid methyl ester: Contains a methyl ester group instead of a fluorenylmethyl ester, affecting its reactivity and applications.
N-(2-azido-2-oxoethyl)carbamic acid ethyl ester: Similar to the methyl ester but with an ethyl group, influencing its physical and chemical properties
This compound stands out due to its unique combination of functional groups, which provide versatility in various scientific and industrial applications.
Propiedades
Número CAS |
329308-95-4 |
|---|---|
Fórmula molecular |
C17H14N4O3 |
Peso molecular |
322.32 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-(2-azido-2-oxoethyl)carbamate |
InChI |
InChI=1S/C17H14N4O3/c18-21-20-16(22)9-19-17(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,19,23) |
Clave InChI |
VFECGYPSHSBOBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol](/img/structure/B14248552.png)

![1-Ethyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14248563.png)
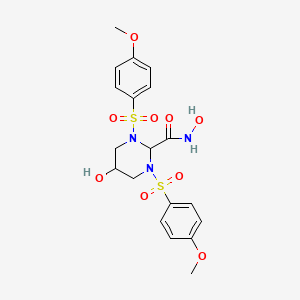

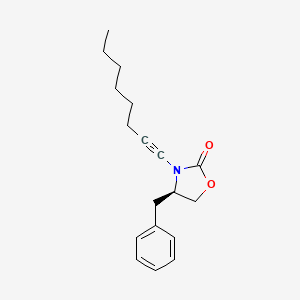
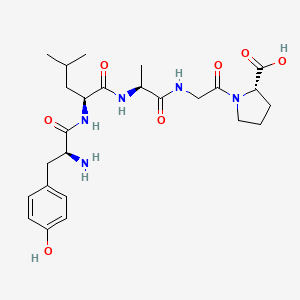
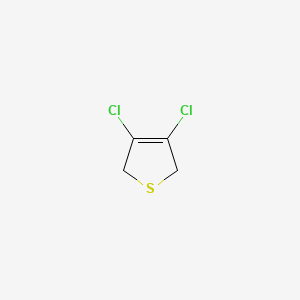
![N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide](/img/structure/B14248613.png)
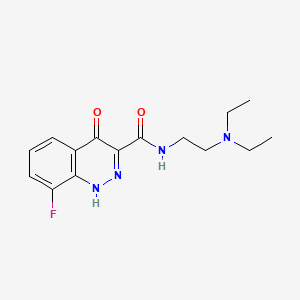

![Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide](/img/structure/B14248626.png)
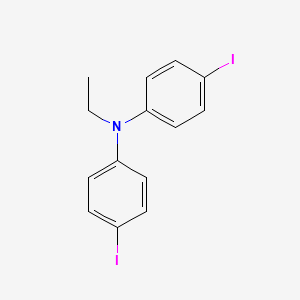
![1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B14248642.png)
